Cas no 2760892-88-2 ((2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol)

(2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol 化学的及び物理的性質
名前と識別子
-
- (2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol
- (2S)-2-ACETOXY-2-PHENYL-ACETIC ACID (3R,4S)-4-AMINOTETRAHYDROPYRAN-3-OL
- 2760892-88-2
- PS-20878
- E88533
-
- インチ: 1S/C9H11NO3.C5H11NO2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;6-4-1-2-8-3-5(4)7/h1-4,8,11H,5,10H2,(H,12,13);4-5,7H,1-3,6H2/t8-;4-,5-/m00/s1
- InChIKey: GGBRDTGMXNVMKQ-GDZDFWBTSA-N
- ほほえんだ: C(C1C=CC(O)=CC=1)[C@H](N)C(=O)O.N[C@H]1CCOC[C@@H]1O
計算された属性
- せいみつぶんしりょう: 311.13688739g/mol
- どういたいしつりょう: 311.13688739g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 295
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 119Ų
(2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AstaTech | E88533-1/G |
(2S)-2-ACETOXY-2-PHENYL-ACETIC ACID (3R,4S)-4-AMINOTETRAHYDROPYRAN-3-OL |
2760892-88-2 | 95% | 1g |
$378 | 2023-09-18 | |
Chemenu | CM1018802-1g |
(2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol |
2760892-88-2 | 95%+ | 1g |
$360 | 2024-07-28 | |
eNovation Chemicals LLC | Y1232284-500mg |
(2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol |
2760892-88-2 | 97% | 500mg |
$255 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJ8002-5-5g |
(2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol |
2760892-88-2 | 97% | 5g |
¥7387.0 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJ8002-5-100mg |
(2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol |
2760892-88-2 | 97% | 100mg |
¥583.0 | 2024-04-20 | |
eNovation Chemicals LLC | Y1232284-10g |
(2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol |
2760892-88-2 | 97% | 10g |
$2405 | 2025-02-27 | |
eNovation Chemicals LLC | Y1232284-500mg |
(2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol |
2760892-88-2 | 97% | 500mg |
$255 | 2025-02-25 | |
eNovation Chemicals LLC | Y1232284-25g |
(2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol |
2760892-88-2 | 97% | 25g |
$5295 | 2025-02-25 | |
eNovation Chemicals LLC | Y1232284-10g |
(2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol |
2760892-88-2 | 97% | 10g |
$2405 | 2025-02-25 | |
eNovation Chemicals LLC | Y1232284-5g |
(2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol |
2760892-88-2 | 97% | 5g |
$1415 | 2025-02-25 |
(2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol 関連文献
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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3. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
(2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-olに関する追加情報
Comprehensive Overview of (2S)-2-acetoxy-2-phenyl-acetic acid and (3R,4S)-4-aminotetrahydropyran-3-ol (CAS No. 2760892-88-2)
The chemical compounds (2S)-2-acetoxy-2-phenyl-acetic acid and (3R,4S)-4-aminotetrahydropyran-3-ol (CAS No. 2760892-88-2) have garnered significant attention in the pharmaceutical and biochemical industries due to their unique structural properties and potential applications. These compounds are often researched for their roles in drug development, chiral synthesis, and as intermediates in the production of more complex molecules. This article delves into their chemical characteristics, synthesis methods, applications, and market trends, while addressing frequently asked questions in the field.
(2S)-2-acetoxy-2-phenyl-acetic acid is a chiral ester derivative of phenylacetic acid, featuring an acetoxy group at the 2-position. Its stereochemistry, denoted by the (2S) configuration, makes it a valuable building block in asymmetric synthesis. Meanwhile, (3R,4S)-4-aminotetrahydropyran-3-ol is a cyclic amino alcohol with a tetrahydropyran backbone, which is often utilized in the synthesis of bioactive molecules, including potential therapeutics for neurological and metabolic disorders.
The combination of these two compounds under CAS No. 2760892-88-2 highlights their synergistic potential in pharmaceutical research. Scientists are particularly interested in their ability to serve as chiral auxiliaries or intermediates in the synthesis of enantiomerically pure drugs. This is especially relevant given the growing demand for stereoselective synthesis in the pharmaceutical industry, where enantiopure compounds often exhibit superior efficacy and reduced side effects.
One of the most frequently searched questions regarding these compounds is: "What are the applications of (2S)-2-acetoxy-2-phenyl-acetic acid in drug discovery?" Research indicates that this compound is often employed in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other analgesics. Its phenylacetic acid moiety is a common pharmacophore in many active pharmaceutical ingredients (APIs), making it a versatile intermediate. Similarly, (3R,4S)-4-aminotetrahydropyran-3-ol is explored for its role in designing glycosidase inhibitors, which are relevant in diabetes and antiviral therapies.
From a synthetic chemistry perspective, the preparation of these compounds involves multi-step processes, often starting from readily available precursors. For instance, (2S)-2-acetoxy-2-phenyl-acetic acid can be synthesized via the esterification of (S)-mandelic acid, followed by acetylation. On the other hand, (3R,4S)-4-aminotetrahydropyran-3-ol is typically derived from the reduction and functionalization of pyran-based intermediates. Researchers are continually optimizing these synthetic routes to improve yields and enantiomeric purity, addressing another common query: "How to synthesize (3R,4S)-4-aminotetrahydropyran-3-ol with high enantioselectivity?"
The market for chiral compounds like (2S)-2-acetoxy-2-phenyl-acetic acid and (3R,4S)-4-aminotetrahydropyran-3-ol is expanding, driven by the pharmaceutical industry's focus on precision medicine and targeted therapies. Analysts predict a steady growth in demand for enantiomerically pure intermediates, particularly in regions with robust pharmaceutical manufacturing sectors, such as North America, Europe, and Asia-Pacific. Companies specializing in fine chemicals and custom synthesis are increasingly listing these compounds in their portfolios, catering to the needs of drug developers and academic researchers alike.
In addition to their pharmaceutical applications, these compounds are also studied in material science and agrochemistry. For example, derivatives of (2S)-2-acetoxy-2-phenyl-acetic acid have been investigated for their potential as liquid crystal precursors, while (3R,4S)-4-aminotetrahydropyran-3-ol analogs are explored for their bioactivity in crop protection. This multidisciplinary relevance further underscores their importance in modern chemical research.
To conclude, (2S)-2-acetoxy-2-phenyl-acetic acid and (3R,4S)-4-aminotetrahydropyran-3-ol (CAS No. 2760892-88-2) represent two intriguing compounds with broad applicability in drug development, chiral synthesis, and beyond. Their unique structural features and versatility make them valuable tools for researchers aiming to address current challenges in medicine and materials science. As the scientific community continues to uncover new uses for these molecules, their significance in both academic and industrial settings is expected to grow.
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